molecular formula C15H15N5O2 B14924887 1'-ethyl-5'-methyl-1-(4-nitrophenyl)-1H,1'H-3,4'-bipyrazole

1'-ethyl-5'-methyl-1-(4-nitrophenyl)-1H,1'H-3,4'-bipyrazole

Katalognummer: B14924887
Molekulargewicht: 297.31 g/mol
InChI-Schlüssel: PWQSLVNEPUOBPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1’-Ethyl-5’-methyl-1-(4-nitrophenyl)-1H,1’H-3,4’-bipyrazole is a compound belonging to the class of bipyrazoles

Vorbereitungsmethoden

The synthesis of 1’-ethyl-5’-methyl-1-(4-nitrophenyl)-1H,1’H-3,4’-bipyrazole typically involves multi-step reactions starting from commercially available precursors. The synthetic route generally includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Nitration: Introduction of the nitro group on the phenyl ring is usually carried out using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.

    Alkylation: The ethyl and methyl groups are introduced via alkylation reactions using appropriate alkyl halides in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Analyse Chemischer Reaktionen

1’-Ethyl-5’-methyl-1-(4-nitrophenyl)-1H,1’H-3,4’-bipyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Cyclization: The compound can undergo cyclization reactions to form fused ring systems, which may enhance its biological activity.

Common reagents used in these reactions include hydrogen gas, sodium dithionite, alkyl halides, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1’-Ethyl-5’-methyl-1-(4-nitrophenyl)-1H,1’H-3,4’-bipyrazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1’-ethyl-5’-methyl-1-(4-nitrophenyl)-1H,1’H-3,4’-bipyrazole involves its interaction with specific molecular targets. For example, it may inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

1’-Ethyl-5’-methyl-1-(4-nitrophenyl)-1H,1’H-3,4’-bipyrazole can be compared with other bipyrazole derivatives, such as:

The uniqueness of 1’-ethyl-5’-methyl-1-(4-nitrophenyl)-1H,1’H-3,4’-bipyrazole lies in its specific structural features, which may confer distinct biological activities and potential therapeutic applications.

Eigenschaften

Molekularformel

C15H15N5O2

Molekulargewicht

297.31 g/mol

IUPAC-Name

1-ethyl-5-methyl-4-[1-(4-nitrophenyl)pyrazol-3-yl]pyrazole

InChI

InChI=1S/C15H15N5O2/c1-3-18-11(2)14(10-16-18)15-8-9-19(17-15)12-4-6-13(7-5-12)20(21)22/h4-10H,3H2,1-2H3

InChI-Schlüssel

PWQSLVNEPUOBPY-UHFFFAOYSA-N

Kanonische SMILES

CCN1C(=C(C=N1)C2=NN(C=C2)C3=CC=C(C=C3)[N+](=O)[O-])C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.